molecular formula C7H7FN2O3 B580436 4-Fluoro-2-methoxy-5-nitroaniline CAS No. 1075705-01-9

4-Fluoro-2-methoxy-5-nitroaniline

Cat. No.: B580436
CAS No.: 1075705-01-9
M. Wt: 186.142
InChI Key: FYSIGSQCZXQTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

4-Fluoro-2-methoxy-5-nitroaniline is a key intermediate compound in the synthesis of Mereletinib , a potent inhibitor of mutant BRAFV600E kinase . This kinase is a primary target of the compound and plays a crucial role in cell signaling pathways, particularly those involved in cell growth and proliferation.

Biochemical Pathways

The inhibition of BRAFV600E kinase by this compound affects the MAPK/ERK pathway , a critical cell signaling pathway. This pathway is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting BRAFV600E kinase, the compound disrupts this pathway, potentially leading to the death of cancer cells .

Result of Action

The primary result of the action of this compound is the inhibition of cell growth and proliferation in cells expressing the mutant BRAFV600E kinase. This can lead to the death of these cells, making the compound a potential therapeutic agent for various cancers .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . Additionally, the compound is a strong oxidizer and has certain toxicity . Therefore, it should be handled with care to avoid exposure and ensure safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 4-Fluoro-2-methoxy-5-nitroaniline involves the nitration of 4-fluoro-2-methoxyaniline . The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-methoxy-5-nitroaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups makes it a versatile compound for various applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

4-fluoro-2-methoxy-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSIGSQCZXQTIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726363
Record name 4-Fluoro-2-methoxy-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075705-01-9
Record name 4-Fluoro-2-methoxy-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-methoxy-5-nitroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Fluoro-2-methoxyaniline (2.4 g, 17.00 mmol) was added portionwise to concentrated H2SO4 (15 mL) which was cooled in a ice/water bath, and where the temperature was kept below 15° C. during the addition. The mixture was stirred until all the solid that formed had dissolved. KNO3 (0.815 mL, 17.00 mmol) was added portionwise such that the temperature was maintained below 10° C. The mixture was stirred overnight and then poured onto ice/water. The mixture was basified with concentrated NH4OH. The resulting solid was filtered off and then dissolved in CH2Cl2, washed with water, dried (Na2SO4) and concentrated onto silica. Purification by FCC, eluting with 50-0% heptane in CH2Cl2 gave the title compound (2.450 g, 77%) as a yellow crystalline solid; 1H NMR: 3.91 (3H, s), 5.21 (2H, s), 7.03 (1H, d), 7.35 (1H, d); m/z: ES+ MH+ 187.4.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
KNO3
Quantity
0.815 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77%

Synthesis routes and methods II

Procedure details

To a suspension of 4-fluoro-2-methoxyaniline (0.71 g) in concentrated sulfuric acid (7.5 mL) was added guanidine nitrate (0.61 g) under ice-cooling over 15 minutes, and the mixture was stirred at the same temperature for 15 minutes. The reaction mixture was poured into a saturated aqueous sodium hydrogen carbonate solution cooled in ice, and the precipitated crystals were collected by filtration. The crystals were dissolved in ethyl acetate, and the solution was dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give the title compound (0.78 g).
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Customer
Q & A

Q1: What is the role of 4-Fluoro-2-methoxy-5-nitroaniline in the synthesis of AZD9291?

A1: this compound serves as a crucial starting material in the synthesis of AZD9291 []. The synthetic process involves several steps:

    Q2: Are there alternative synthetic routes to AZD9291 that don't utilize this compound?

    A2: While the provided research highlights the use of this compound [], exploring alternative synthetic routes to complex molecules like AZD9291 is a common practice in medicinal chemistry. Different routes may offer advantages in terms of yield, cost-effectiveness, or environmental impact. Further research and literature reviews are recommended to explore potential alternative synthetic pathways for AZD9291.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.